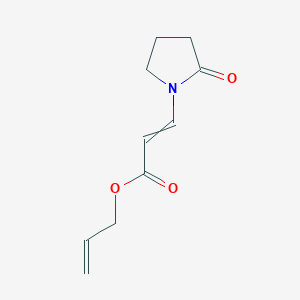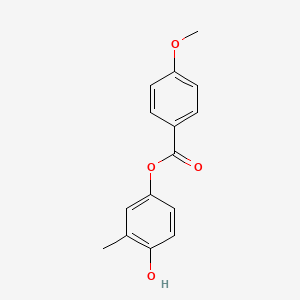![molecular formula C29H29NO B12544581 2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline CAS No. 670257-74-6](/img/structure/B12544581.png)
2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to use Friedel-Crafts alkylation and acylation reactions to introduce the necessary substituents onto the aromatic ring. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl₃) and reagents like ethyl bromide and acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) catalyst for bromination; nitric acid (HNO₃) with sulfuric acid (H₂SO₄) for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce fully saturated quinoline derivatives.
科学的研究の応用
2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)ethanol: A simpler aromatic compound with similar functional groups.
2-(4-Ethoxyphenyl)ethanol: Another related compound with an ethoxy group on the aromatic ring.
6-Methylquinoline: The core structure of the compound, which can be substituted with various groups to yield different derivatives.
Uniqueness
2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
670257-74-6 |
|---|---|
分子式 |
C29H29NO |
分子量 |
407.5 g/mol |
IUPAC名 |
2-[3-[2-[2-(4-ethoxyphenyl)ethenyl]phenyl]propyl]-6-methylquinoline |
InChI |
InChI=1S/C29H29NO/c1-3-31-28-18-13-23(14-19-28)12-15-25-8-5-4-7-24(25)9-6-10-27-17-16-26-21-22(2)11-20-29(26)30-27/h4-5,7-8,11-21H,3,6,9-10H2,1-2H3 |
InChIキー |
BPDVZQLZCINCQL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2CCCC3=NC4=C(C=C3)C=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



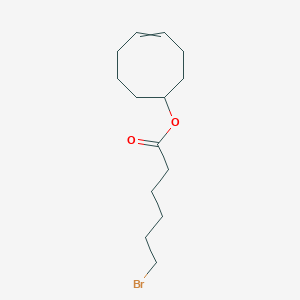
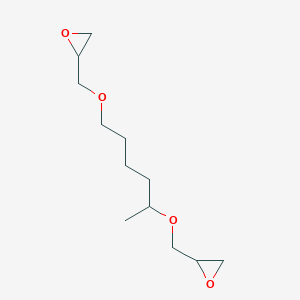
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
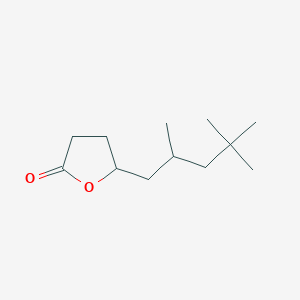
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)

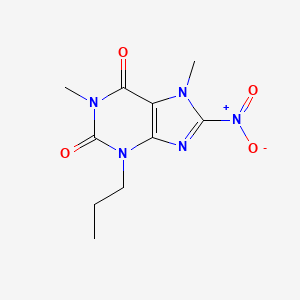
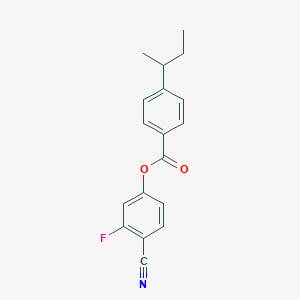
![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
